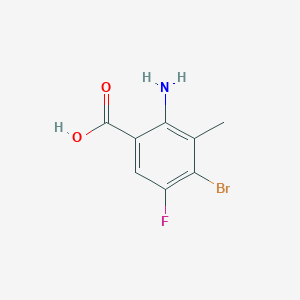

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

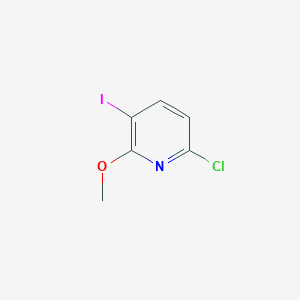

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7BrFNO2 . It is used in the synthesis of various other compounds .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid consists of a benzene ring substituted with an amino group, a bromo group, a fluoro group, and a methyl group . The InChI code for this compound is1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) . Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid is 248.05 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and flash point are not specified in the searched resources .Wissenschaftliche Forschungsanwendungen

Regioselective Copper-catalyzed Amination

A study described a chemo- and regioselective copper-catalyzed cross-coupling procedure for amination of 2-bromobenzoic acids, producing N-aryl and N-alkyl anthranilic acid derivatives. This method was applied to form equimolar complexes with Hg(II) in water, demonstrating selective fluorescence quenching even in the presence of other metal ions, highlighting its application in metal ion-selective fluorosensing (Wolf et al., 2006).

Fluorobenzoyl Protective Groups in Synthesis

Fluorobenzoyl groups were explored as protective groups in carbohydrate and glycopeptide synthesis, offering benefits over traditional acetyl and benzoyl groups. This research found that fluorobenzoyl groups prevent beta-elimination of O-linked carbohydrates, showcasing their utility in the synthesis of glycopeptides and potentially influencing the stability and synthesis efficiency of bioactive compounds (Sjölin & Kihlberg, 2001).

Synthesis of Bromo and Fluorobenzoic Acids

Another study focused on the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile, through a series of reactions including bromination and hydrolysis. This research provides a methodology with low cost and mild reaction conditions suitable for industrial-scale production, contributing to the synthesis of structurally related compounds for various applications (Zhou Peng-peng, 2013).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectra of 2-amino-5-bromo-benzoic acid methyl ester were analyzed, revealing insights into the hydrogen bond formation and electronic properties like HOMO-LUMO energies. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular electronics (Balamurugan et al., 2015).

Safety and Hazards

The safety information available indicates that 2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds often undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

It’s known that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s reactions such as free radical bromination and nucleophilic substitution could potentially lead to various molecular and cellular effects .

Eigenschaften

IUPAC Name |

2-amino-4-bromo-5-fluoro-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-3-6(9)5(10)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVIGXSLMVFVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Br)F)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-5-fluoro-3-methylbenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2531953.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)

![5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)

![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)